Molecular Weight Advantage: Target Compound Offers Lower Mass than Ethyl Ester for Lead-like Optimization
In the context of lead optimization, lower molecular weight is generally associated with improved permeability, solubility, and oral bioavailability. Methyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (MW 247.09 g/mol) is 14.03 g/mol lighter than its direct analog ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate (MW 261.12 g/mol). This difference, representing a 5.4% reduction in molecular weight, is significant when adhering to commonly applied physicochemical guidelines (e.g., Rule of 5) , .
| Evidence Dimension | Molecular Weight (MW) |
|---|---|
| Target Compound Data | 247.09 g/mol |
| Comparator Or Baseline | Ethyl 3-(4-bromo-3-methyl-1H-pyrazol-1-yl)propanoate: 261.12 g/mol |
| Quantified Difference | Target compound is 14.03 g/mol lower (5.4% reduction) |
| Conditions | Calculated from molecular formula (C8H11BrN2O2 vs C9H13BrN2O2). Vendor-certified data. |
Why This Matters
For procurement decisions in early-stage drug discovery, selecting the methyl ester over the ethyl ester can preserve critical molecular property windows, potentially reducing attrition due to poor pharmacokinetics linked to excessive lipophilicity and molecular weight.
